
Methyl (5-chlorofuran-2-carbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-chlorofuran-2-carbonyl)glycinate is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorinated furan ring attached to a glycinate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-chlorofuran-2-carbonyl)glycinate typically involves the chlorination of furan derivatives followed by esterification. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-chlorofuran-2-carboxylate. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-chlorofuran-2-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (5-chlorofuran-2-carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl (5-chlorofuran-2-carbonyl)glycinate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chlorofuran-2-carboxylate: A closely related compound with similar chemical properties but lacking the glycinate ester moiety.
5-Chlorofuran-2-carboxylic acid: The parent acid from which Methyl (5-chlorofuran-2-carbonyl)glycinate is derived.
Furan-2,5-dicarboxylic acid:
Uniqueness
This compound is unique due to the presence of both a chlorinated furan ring and a glycinate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClNO4 |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
methyl 2-[(5-chlorofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7(11)4-10-8(12)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,10,12) |
Clave InChI |
ABWGHKCLRYVBGB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=CC=C(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)

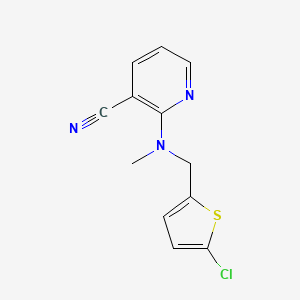
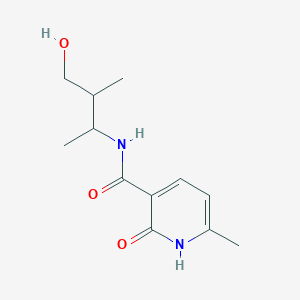
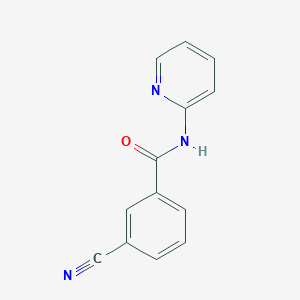
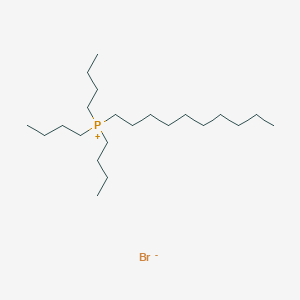
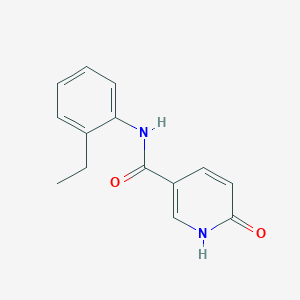
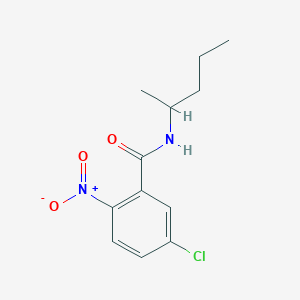

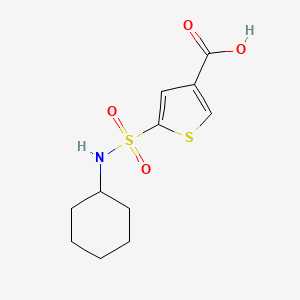

![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
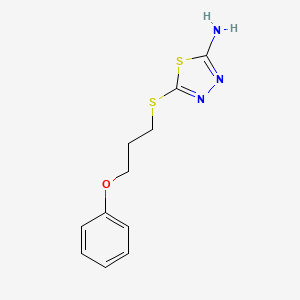
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)
